3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C18H15IO6 It is a derivative of chromen-4-one, featuring a hydroxy group at position 3, an iodine atom at position 7, and a trimethoxyphenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe hydroxy group can be introduced via selective hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: Possible binding to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7-iodo-2-phenyl-4H-1-benzopyran-4-one: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
3-Hydroxy-7-iodo-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but with fewer methoxy groups, leading to variations in reactivity and applications.
Uniqueness
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
649551-70-2 |
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Molecular Formula |
C18H15IO6 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H15IO6/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,21H,1-3H3 |
InChI Key |
VGVQTGFTHUJKSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)I)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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